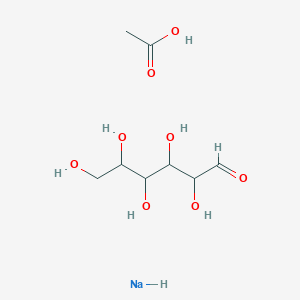

acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride

Description

The compound with the identifier “acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride” is known as hypochlorous acid. Hypochlorous acid is a weak, unstable acid with the chemical formula HOCl. It is a chlorine oxoacid and is the active form of chlorine in water. Hypochlorous acid is known for its strong oxidizing properties and is commonly used as a disinfectant and bleaching agent .

Properties

IUPAC Name |

acetic acid;2,3,4,5,6-pentahydroxyhexanal;sodium hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C2H4O2.Na.H/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;;/h1,3-6,8-12H,2H2;1H3,(H,3,4);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQWAJDGOJLSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[NaH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypochlorous acid can be prepared through several methods:

Electrolysis of Brine: This method involves the electrolysis of a sodium chloride solution (brine) to produce chlorine gas, which is then dissolved in water to form hypochlorous acid.

Reaction of Chlorine with Water: Chlorine gas can be bubbled through water to produce hypochlorous acid. The reaction is as follows[ \text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{HOCl} + \text{HCl} ]

Reaction of Bleach with Acid: Sodium hypochlorite (bleach) can react with a weak acid to produce hypochlorous acid. The reaction is as follows[ \text{NaOCl} + \text{HCl} \rightarrow \text{HOCl} + \text{NaCl} ]

Chemical Reactions Analysis

Hypochlorous acid undergoes various chemical reactions, including:

Oxidation: Hypochlorous acid is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: Hypochlorous acid can be reduced to chloride ions in the presence of reducing agents.

Substitution: Hypochlorous acid can react with organic compounds to form chlorinated derivatives.

Common reagents and conditions used in these reactions include:

Oxidation: Hypochlorous acid can oxidize sulfides to sulfoxides and sulfones.

Reduction: Reducing agents such as sodium thiosulfate can reduce hypochlorous acid to chloride ions.

Substitution: Hypochlorous acid can react with alkenes to form chlorohydrins.

Scientific Research Applications

Hypochlorous acid has a wide range of scientific research applications, including:

Chemistry: Hypochlorous acid is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.

Biology: Hypochlorous acid is produced by neutrophils during the immune response and plays a role in the body’s defense against pathogens.

Medicine: Hypochlorous acid is used as a disinfectant in wound care and as a sanitizer in healthcare settings.

Mechanism of Action

The mechanism of action of hypochlorous acid involves its strong oxidizing properties. Hypochlorous acid can react with and oxidize various cellular components, including proteins, lipids, and nucleic acids. This leads to the disruption of cellular functions and the inactivation of pathogens. Hypochlorous acid targets and oxidizes thiol groups in proteins, leading to the formation of disulfide bonds and the inactivation of enzymes .

Comparison with Similar Compounds

Hypochlorous acid can be compared with other chlorine-based disinfectants, such as sodium hypochlorite and chlorine dioxide. While all three compounds are effective disinfectants, hypochlorous acid is unique in its ability to rapidly penetrate and inactivate pathogens due to its small molecular size and neutral charge. Similar compounds include:

Sodium Hypochlorite (NaOCl):

Chlorine Dioxide (ClO2): A powerful oxidizing agent used in water treatment and disinfection.

Hypochlorous acid stands out due to its high reactivity and effectiveness at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.